

Maleimide-C10-NHS ester solubility and stability

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Compound of Interest

Compound Name: Maleimide-C10-NHS ester

Cat. No.: B1588067

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An In-depth Technical Guide to the Solubility and Stability of **Maleimide-C10-NHS Ester**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Maleimide-C10-NHS ester**, a heterobifunctional crosslinker commonly used in bioconjugation, payload delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these core characteristics is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of the final conjugate.

Core Characteristics

Maleimide-C10-NHS ester (N-Succinimidyl 11-maleimidoundecanoate) is a dual-reactive linker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a 10-carbon alkyl chain. The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) to form stable thioether bonds.

Solubility

The long C10 alkyl chain gives **Maleimide-C10-NHS ester** a predominantly hydrophobic character, which dictates its solubility profile. It is generally poorly soluble in aqueous buffers alone and requires initial dissolution in a water-miscible organic solvent.

Table 1: Quantitative Solubility Data for **Maleimide-C10-NHS Ester**

Solvent	Solubility	Molar Concentration (Approx.)	Notes
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL[1][2][3]	≥ 264 mM	A common solvent for preparing high-concentration stock solutions. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2]
Dimethylformamide (DMF)	Soluble	Not specified	Another recommended solvent for initial dissolution. [4] Ensure DMF is amine-free.
Dichloromethane (DCM)	Soluble	Not specified	An organic solvent in which the compound is soluble.
Aqueous Buffers (e.g., PBS)	Poorly soluble	Not specified	Direct dissolution is difficult.[4] An aqueous solution can be prepared by diluting a concentrated stock in DMSO or DMF. The final organic solvent concentration should be minimized (<10%) to prevent protein denaturation.[4]
Corn Oil	≥ 5 mg/mL (from a DMSO stock)[1][5]	≥ 13.2 mM	Used for preparing in vivo working solutions by diluting a

concentrated DMSO
stock solution.[1][5]

Stability

The stability of **Maleimide-C10-NHS ester** is influenced by storage conditions, temperature, pH, and the presence of nucleophiles. Both the NHS ester and the maleimide moieties are susceptible to hydrolysis.

Storage and Handling

Proper storage is crucial to maintain the reactivity of the compound.

Table 2: Recommended Storage Conditions

Form	Temperature	Duration	Notes
Solid Powder	-20°C[1][2][6]	3 years[1][2]	Store in a dry environment with a desiccant, as the compound is moisture-sensitive.[4] Equilibrate the vial to room temperature before opening to prevent condensation. [4]
In Solvent (e.g., DMSO)	-80°C[1][2][3]	6 months[1][2][3]	Prepare aliquots to avoid repeated freeze-thaw cycles.[1][2]
In Solvent (e.g., DMSO)	-20°C[1][2][3]	1 month[1][2][3]	Shorter-term storage option.

pH-Dependent Hydrolysis

The two reactive groups of the linker exhibit different stability profiles in aqueous solutions, which is a critical consideration for designing conjugation strategies.

Table 3: pH Stability and Half-life of Reactive Moieties

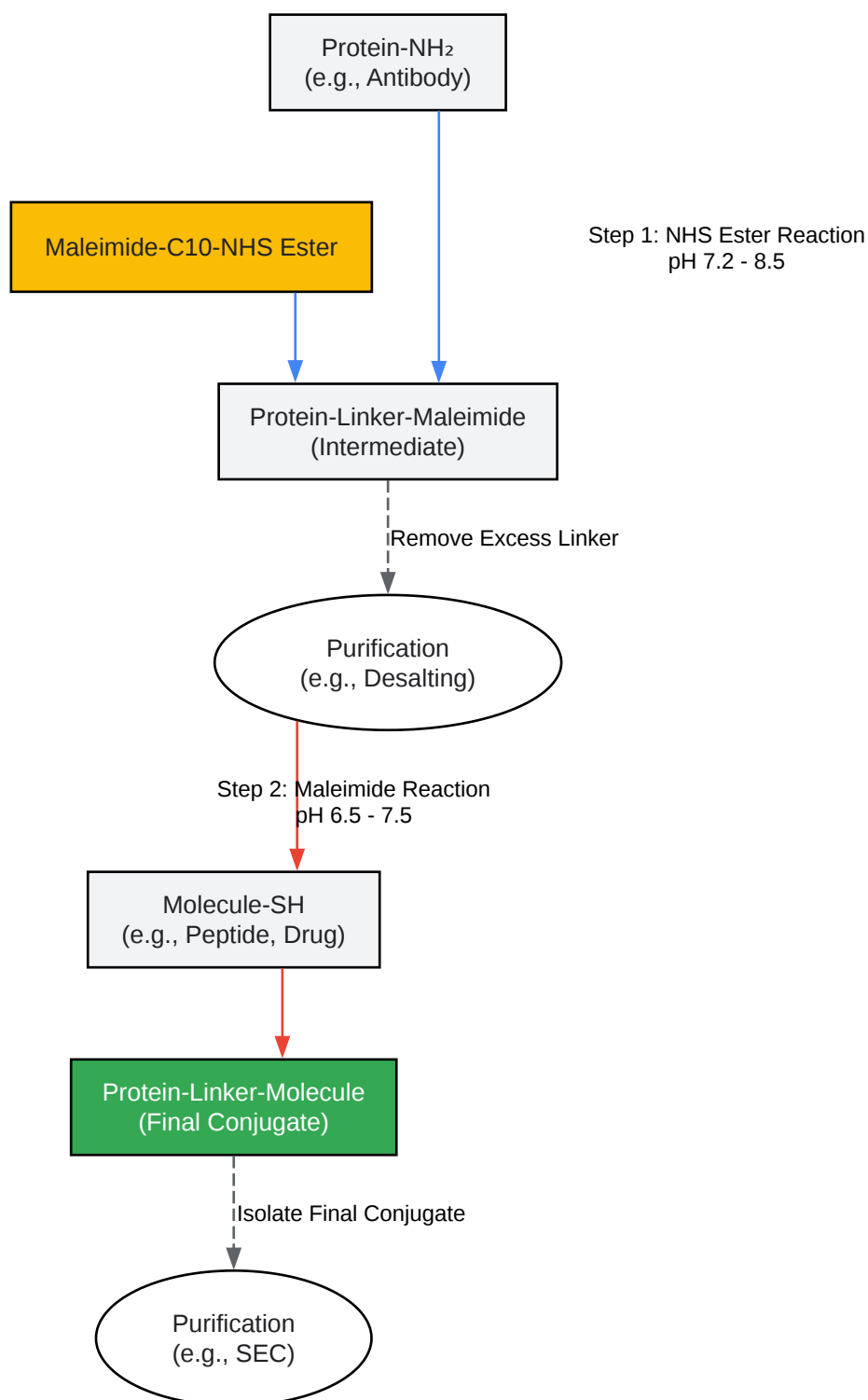
Reactive Group	Optimal Reaction pH	Stability Profile	Half-life (t _{1/2}) Data
NHS Ester	7.2 - 8.5[7]	The ester is susceptible to hydrolysis, which increases significantly with pH.[4] Hydrolysis competes with the amine reaction, reducing conjugation efficiency at higher pH values.[7]	At pH 7.0, 0°C: ~4-5 hours[7] At pH 8.0, RT: ~3.5 hours[8] At pH 8.6, 4°C: ~10 minutes[7][9]
Maleimide	6.5 - 7.5[4]	More stable than the NHS ester, but the maleimide ring will undergo hydrolysis at pH > 7.5, rendering it unreactive towards thiols.[4] At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[10]	At pH 7.4, the rate of ring-opening hydrolysis is strongly influenced by temperature, with a five-fold increase in the rate constant when moving from 20°C to 37°C for a PEGylated maleimide. [11] At pH 5.5, ring-opening hydrolysis is extremely slow.[11]
Thioether Bond (Post-Conjugation)	N/A	The resulting thioether bond is susceptible to a retro-Michael reaction (thiol exchange) with other thiols (e.g., glutathione in vivo). The succinimide ring can be intentionally hydrolyzed (e.g., pH 8.0-9.0, 37°C) to form	The half-life of ring-opening for a standard N-alkyl maleimide conjugate at pH 7.4, 37°C is very long (~210 hours), but can be accelerated by modifying the maleimide structure. [6]

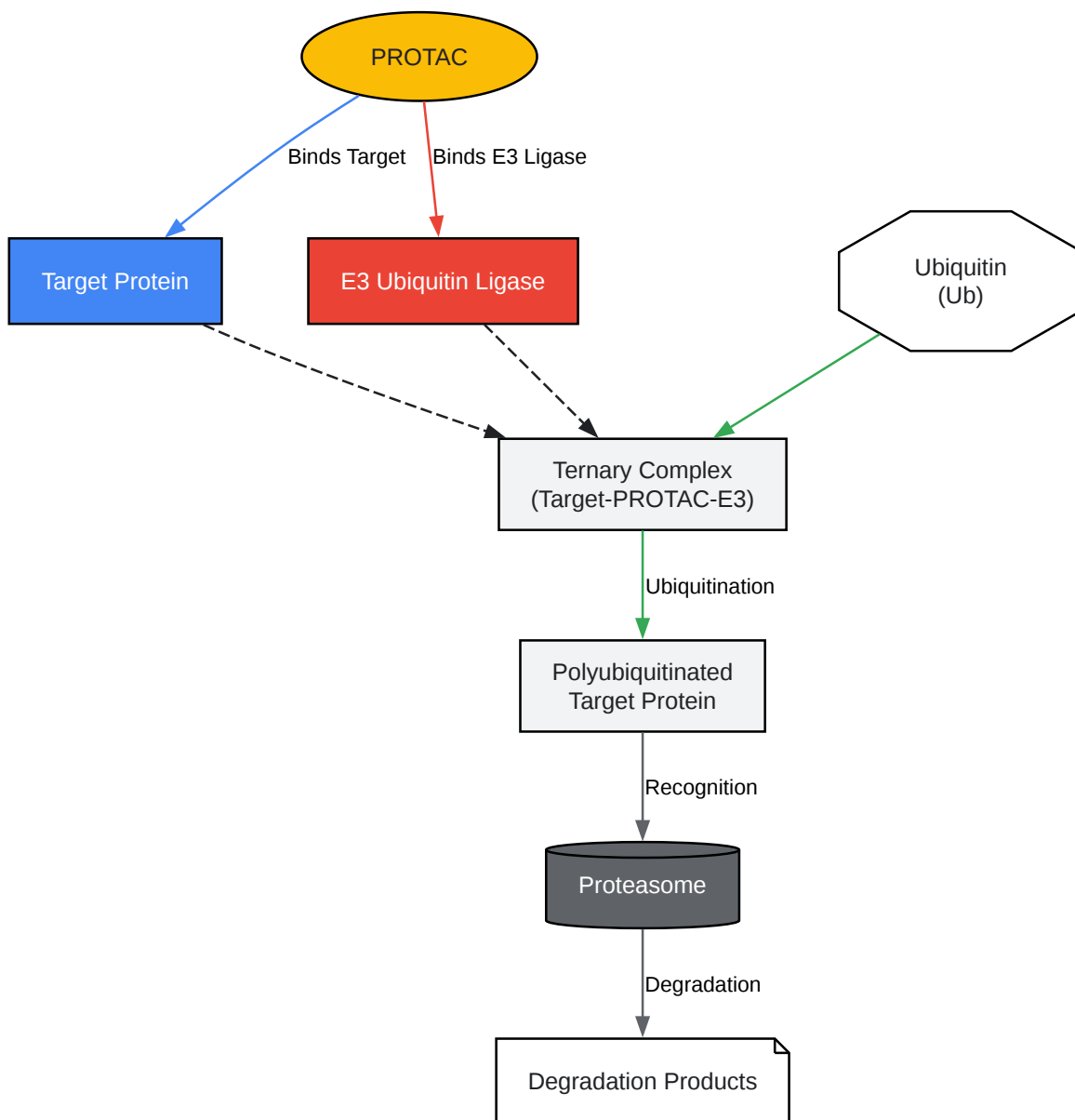
a stable ring-opened
structure that is
resistant to thiol
exchange.^[2]^[6]^[12]

Visualization of Workflows and Relationships

Two-Step Bioconjugation Workflow

A common application for **Maleimide-C10-NHS ester** is the two-step conjugation of an amine-containing molecule (e.g., a protein) to a thiol-containing molecule (e.g., a peptide or small molecule drug).





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